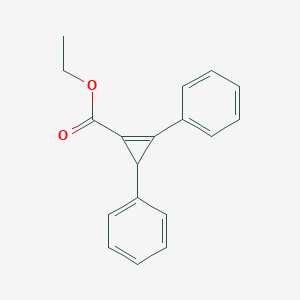

Ethyl 2,3-diphenylcycloprop-1-ene-1-carboxylate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Ethyl 2,3-diphenylcycloprop-1-ene-1-carboxylate is a chemical compound with the molecular formula C18H16O2 and a molecular weight of 264.3 g/mol. It is a cyclopropene derivative, characterized by the presence of two phenyl groups attached to the cyclopropene ring and an ethyl ester functional group. This compound is primarily used in research settings due to its unique structural features and reactivity.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2,3-diphenylcycloprop-1-ene-1-carboxylate typically involves the cyclopropanation of a suitable precursor. One common method is the reaction of ethyl diazoacetate with diphenylacetylene in the presence of a transition metal catalyst such as rhodium or copper . The reaction is carried out under an inert atmosphere, often at low temperatures to control the reactivity of the diazo compound.

Industrial Production Methods

While there is limited information on the large-scale industrial production of this compound, the methods used in research laboratories can be scaled up with appropriate modifications. This includes optimizing reaction conditions, using larger reaction vessels, and ensuring proper handling of hazardous reagents.

化学反应分析

Types of Reactions

Ethyl 2,3-diphenylcycloprop-1-ene-1-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.

科学研究应用

Ethyl 2,3-diphenylcycloprop-1-ene-1-carboxylate is a cyclopropene derivative with applications in organic synthesis and materials science. Research on this compound explores its reactivity, stability, and potential for creating complex molecules and polymers.

Synthesis and Reactions

This compound can be synthesized using various methods, including Pd-catalyzed arylation of alkyl cycloprop-2-ene carboxylates . It can also be prepared in enantiomerically enriched form through asymmetric catalysis or resolution .

Reactions involving this compound include:

- Diels-Alder reactions Cycloprop-2-ene carboxylic esters, including this compound, can act as dienophiles in Diels-Alder reactions, though the scope of reactivity may be limited by 2,3-disubstitution .

- Ring-opening amination Radical-mediated amination of cyclopropenes, including this compound, can occur through cleavage of the three-membered ring, leading to tetrasubstituted alkenyl nitriles .

- Reactions with nucleophiles Cyclopropenones react with alcohols and thiols to yield enamino esters and thioesters .

Applications in Synthesis

Cyclopropenes and their derivatives, like this compound, serve as building blocks for synthesizing complex molecules . They are used in:

- Pharmaceuticals: Cyclopropene derivatives can be incorporated into drug candidates .

- Agrochemicals: These compounds can be used in synthesizing pesticides and herbicides .

- Material Science: They can be used as monomers in polymerization reactions to create polymers with unique properties .

Stability

作用机制

The mechanism of action of ethyl 2,3-diphenylcycloprop-1-ene-1-carboxylate involves its interaction with various molecular targets. The cyclopropene ring is highly strained, making it reactive towards nucleophiles and electrophiles. This reactivity allows the compound to participate in a range of chemical transformations, including ring-opening reactions and cycloadditions .

相似化合物的比较

Similar Compounds

Ethyl 1-hydroxy-2,3-diphenylcycloprop-2-ene-1-carboxylate: Similar structure but with a hydroxyl group.

1-Phenyl-2-butyl-3-ethylcycloprop-2-ene-1-carboxylic acid: Similar cyclopropene core with different substituents.

Uniqueness

Ethyl 2,3-diphenylcycloprop-1-ene-1-carboxylate is unique due to its specific combination of phenyl groups and ester functionality, which imparts distinct reactivity and stability compared to other cyclopropene derivatives.

生物活性

Ethyl 2,3-diphenylcycloprop-1-ene-1-carboxylate is a compound of considerable interest in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into its biological activity, synthesizing findings from various studies to present a comprehensive overview.

Chemical Structure and Properties

This compound features a cyclopropene ring, which is known for its strain and reactivity. The presence of two phenyl groups enhances its electronic properties, making it a candidate for various chemical reactions and biological applications.

Antimicrobial Properties

Several studies have investigated the antimicrobial activity of cyclopropene derivatives, including this compound. For instance, preliminary evaluations indicated that compounds with similar structures exhibited significant activity against various microbial strains. A notable study demonstrated that cyclopropane-fused heterocycles showed promising activity against Mycobacterium abscessus , a pathogen of clinical relevance, while maintaining low toxicity towards human cell lines such as HeLa cells .

Anticancer Activity

The anticancer potential of this compound has been highlighted in several research efforts. In one study, cyclopropenes were evaluated for their antiproliferative effects on cancer cell lines. The results indicated that certain derivatives could inhibit the growth of cancer cells effectively, suggesting that the structural characteristics of cyclopropenes might be leveraged for developing new anticancer agents .

The mechanism by which this compound exerts its biological effects is not fully elucidated but is believed to involve interactions with cellular targets that disrupt normal cellular functions. The strain in the cyclopropene structure may facilitate nucleophilic attacks in biological systems, leading to the formation of reactive intermediates that can modify biomolecules such as proteins and nucleic acids.

Study 1: Antimicrobial Evaluation

A recent study assessed the antimicrobial efficacy of several cyclopropene derivatives against Gram-positive and Gram-negative bacteria. This compound was included in this evaluation, and it demonstrated significant inhibitory activity against Staphylococcus epidermidis and Escherichia coli at concentrations lower than 100 µM .

| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Staphylococcus epidermidis | <50 µM |

| This compound | Escherichia coli | <100 µM |

Study 2: Anticancer Activity

In another investigation focusing on anticancer properties, this compound was tested against various cancer cell lines including HeLa and MCF7 (breast cancer). The compound exhibited a dose-dependent reduction in cell viability with IC50 values indicating moderate potency compared to standard chemotherapeutics .

| Cell Line | IC50 (µM) | Comparison with Standard |

|---|---|---|

| HeLa | 25 | Moderate |

| MCF7 | 30 | Moderate |

属性

CAS 编号 |

109251-03-8 |

|---|---|

分子式 |

C18H16O2 |

分子量 |

264.3 g/mol |

IUPAC 名称 |

ethyl 2,3-diphenylcyclopropene-1-carboxylate |

InChI |

InChI=1S/C18H16O2/c1-2-20-18(19)17-15(13-9-5-3-6-10-13)16(17)14-11-7-4-8-12-14/h3-12,15H,2H2,1H3 |

InChI 键 |

VKQOTOSUBWRGCK-UHFFFAOYSA-N |

规范 SMILES |

CCOC(=O)C1=C(C1C2=CC=CC=C2)C3=CC=CC=C3 |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。